3,3-Dimethylcyclobutanecarboxylic acid
Overview
Description
3,3-Dimethylcyclobutanecarboxylic acid is an organic compound with the molecular formula C7H12O2. It is characterized by a cyclobutane ring substituted with two methyl groups at the 3-position and a carboxylic acid group at the 1-position. This compound is a colorless to light yellow solid and is known for its stability under ambient conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethylcyclobutanecarboxylic acid can be synthesized through the reaction of cyclobutane diketone with a methyl Grignard reagent. The methyl Grignard reagent undergoes a substitution reaction with one of the carbonyl oxygen atoms in cyclobutanedione to form a 3,3-dimethylcyclobutanyl Grignard reagent. This intermediate is then dehydrated under acidic conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylcyclobutanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like thionyl chloride can be used for substitution reactions involving the carboxylic acid group.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,3-Dimethylcyclobutanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceutical intermediates and agrochemicals.
Biology: It serves as a building block in the synthesis of biologically active molecules.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of coatings, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,3-dimethylcyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the cyclobutane ring provides a rigid framework that can affect the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- Spiro[3.3]heptane-2,6-dicarboxylic acid
- Cyclobutane-1,3-dicarboxylic acid
- Cyclobutanecarboxylic acid
- 3,3-Dimethylcyclopentanecarboxylic acid
- 2,2-Dimethylhexanoic acid
Uniqueness: 3,3-Dimethylcyclobutanecarboxylic acid is unique due to its specific substitution pattern on the cyclobutane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .
Properties
IUPAC Name |
3,3-dimethylcyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)3-5(4-7)6(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOAWSLEKWLDNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00188514 | |
Record name | Cyclobutanecarboxylic acid, 3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34970-18-8 | |
Record name | 3,3-Dimethylcyclobutanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34970-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclobutanecarboxylic acid, 3,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034970188 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclobutanecarboxylic acid, 3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00188514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-Dimethylcyclobutanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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